epi-fibrauretinoside A
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Overview
Description
Epi-fibrauretinoside A is a furanoditerpenoid compound isolated from the stems of the plant Fibraurea tinctoria. This compound, along with other related furanoditerpenoids, has been studied for its potential biological activities and chemical properties .
Preparation Methods
The preparation of epi-fibrauretinoside A involves the extraction and isolation from the stems of Fibraurea tinctoria. The process typically includes the following steps:
Extraction: The stems are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Fractionation: The crude extract is subjected to fractionation using techniques like liquid-liquid extraction or column chromatography.
Chemical Reactions Analysis
Epi-fibrauretinoside A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of furanoditerpenoids.
Mechanism of Action
The mechanism of action of epi-fibrauretinoside A involves its interaction with cytochrome P450 3A4. This enzyme is responsible for the metabolism of various drugs and xenobiotics. This compound inhibits the activity of cytochrome P450 3A4 by binding to its active site, thereby reducing the enzyme’s ability to metabolize substrates .
Comparison with Similar Compounds
Epi-fibrauretinoside A is structurally similar to other furanoditerpenoids isolated from Fibraurea tinctoria, such as fibrauretin A, fibrauretinoside A, and epi-12-palmatoside G. These compounds share a common furanoditerpenoid backbone but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific inhibitory effects on cytochrome P450 3A4, which distinguishes it from other related compounds .
Properties
CAS No. |
960506-34-7 |
---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(1S,2S,4S,7R,9R,12S,16S)-4-(furan-3-yl)-7-hydroxy-2,16-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadec-13-ene-6,11-dione |
InChI |
InChI=1S/C26H32O12/c1-23-8-13(12-5-7-34-11-12)36-21(31)25(23,33)9-16-24(2)15(23)4-3-6-26(24,22(32)37-16)38-20-19(30)18(29)17(28)14(10-27)35-20/h3,5-7,11,13-20,27-30,33H,4,8-10H2,1-2H3/t13-,14+,15-,16+,17+,18-,19+,20-,23-,24-,25-,26+/m0/s1 |
InChI Key |
WNOWXHZXFDFPBC-IWQLRFKPSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@]1(C[C@@H]3[C@@]4([C@H]2CC=C[C@]4(C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C6=COC=C6 |
Canonical SMILES |
CC12CC(OC(=O)C1(CC3C4(C2CC=CC4(C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)C)O)C6=COC=C6 |
Origin of Product |
United States |
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